Spiro[4.5]decan-1-amine hydrochloride Spiro[4.5]decan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-24-6
VCID: VC4700901
InChI: InChI=1S/C10H19N.ClH/c11-9-5-4-8-10(9)6-2-1-3-7-10;/h9H,1-8,11H2;1H
SMILES: C1CCC2(CC1)CCCC2N.Cl
Molecular Formula: C10H20ClN
Molecular Weight: 189.73

Spiro[4.5]decan-1-amine hydrochloride

CAS No.: 1955547-24-6

VCID: VC4700901

Molecular Formula: C10H20ClN

Molecular Weight: 189.73

* For research use only. Not for human or veterinary use.

Spiro[4.5]decan-1-amine hydrochloride - 1955547-24-6

Description

Spiro[4.5]decan-1-amine hydrochloride is a derivative of spiro[4.5]decan-1-amine, which is a compound featuring a spirocyclic structure with ten carbon atoms, seventeen hydrogen atoms, and one nitrogen atom in its base form. The addition of hydrochloride transforms it into a salt form that enhances its stability and solubility in aqueous solutions.

Synthesis Methods

The synthesis of spiro[4.5]decan-1-amine can be achieved through several methods:

Eschenmoser rearrangement: This method involves transforming bromo-substituted cyclohexenols into spirocyclic intermediates under controlled conditions.

Once synthesized, converting it into the hydrochloride salt involves reacting the amine with hydrochloric acid.

Research Findings and Applications

Spiro compounds are known for their potential therapeutic effects due to their unique spatial configurations that facilitate interactions with biological targets:

Biological Interactions

These compounds can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity towards specific receptors or enzymes.

Potential Therapeutic Uses

Derivatives have shown promise as inhibitors for certain enzymes involved in diseases such as fungal infections by inhibiting chitin synthase.

CAS No. 1955547-24-6
Product Name Spiro[4.5]decan-1-amine hydrochloride
Molecular Formula C10H20ClN
Molecular Weight 189.73
IUPAC Name spiro[4.5]decan-4-amine;hydrochloride
Standard InChI InChI=1S/C10H19N.ClH/c11-9-5-4-8-10(9)6-2-1-3-7-10;/h9H,1-8,11H2;1H
Standard InChIKey UUIFRMACMAKKIF-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CCCC2N.Cl
Solubility not available
PubChem Compound 122156688
Last Modified Aug 17 2023

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